
(2α,3α,5α)-2,3-Epoxy-androst-16-en-17-ol Acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2α,3α,5α)-2,3-Epoxy-androst-16-en-17-ol Acetate is a synthetic derivative of the natural hormone testosterone. This compound is characterized by its epoxy group and an acetoxy group, making it a unique steroidal structure. It has been studied for its potential anti-inflammatory and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2α,3α,5α)-2,3-Epoxy-androst-16-en-17-ol Acetate involves multiple steps. One common method starts with the precursor androst-16-en-17-ol, which undergoes epoxidation to introduce the epoxy group at the 2,3 position. This is typically achieved using peracids such as m-chloroperbenzoic acid (mCPBA) under controlled conditions. The resulting epoxide is then acetylated using acetic anhydride in the presence of a base like pyridine to form the acetate ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of high-purity reagents. The final product is typically purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
(2α,3α,5α)-2,3-Epoxy-androst-16-en-17-ol Acetate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can open the epoxy ring, leading to different derivatives.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) can be used to replace the acetate group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
(2α,3α,5α)-2,3-Epoxy-androst-16-en-17-ol Acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other steroidal compounds.
Biology: The compound is studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Research focuses on its anti-inflammatory and anticancer properties, exploring its potential as a therapeutic agent.
Industry: It is used in the production of pharmaceuticals and as a reference standard in analytical chemistry
Wirkmechanismus
The mechanism of action of (2α,3α,5α)-2,3-Epoxy-androst-16-en-17-ol Acetate involves its interaction with specific molecular targets. The compound exerts its effects by binding to androgen receptors, modulating gene expression, and influencing cellular pathways involved in inflammation and cancer progression. The epoxy group plays a crucial role in its biological activity, contributing to its unique pharmacological profile .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2α,3α,5α,16α,17β)-2,3:16,17-Diepoxy-androst-17-ol Acetate
- (2α,3α,5α,16α,17α)-2,3:16,17-Diepoxyandrostan-17-yl Acetate
- 2a,3a,16a,17a-Diepoxy-17b-acetoxy-5a-androstane
Uniqueness
Compared to similar compounds, (2α,3α,5α)-2,3-Epoxy-androst-16-en-17-ol Acetate is unique due to its specific epoxy and acetoxy functional groups. These groups confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
212505-49-2 |
|---|---|
Molekularformel |
C21H30O3 |
Molekulargewicht |
330.468 |
InChI |
InChI=1S/C21H30O3/c1-12(22)23-19-7-6-15-14-5-4-13-10-17-18(24-17)11-21(13,3)16(14)8-9-20(15,19)2/h7,13-18H,4-6,8-11H2,1-3H3/t13-,14-,15-,16-,17-,18+,20-,21-/m0/s1 |
InChI-Schlüssel |
XMUJPIDSOJTMMS-VTBMCCKRSA-N |
SMILES |
CC(=O)OC1=CCC2C1(CCC3C2CCC4C3(CC5C(C4)O5)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


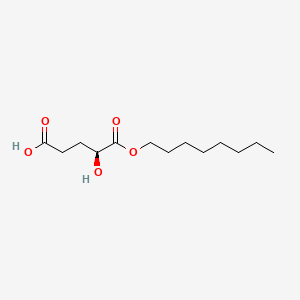
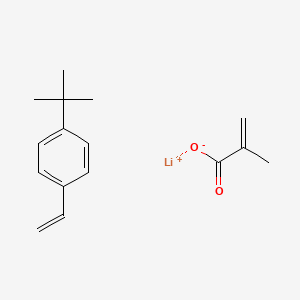
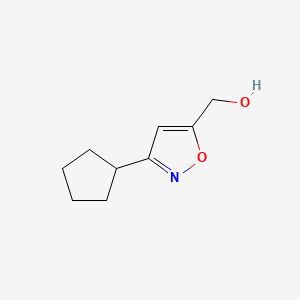

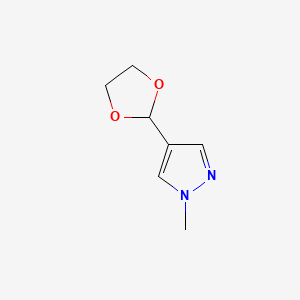
![2,8-Diazatetracyclo[4.3.0.0~3,9~.0~4,7~]nonane](/img/structure/B570921.png)
![2H,4H-4,8-Methano[1,3]dioxolo[4,5-d]azepine](/img/structure/B570923.png)
![Benzo[a]heptalene Acetamide Derivative;](/img/structure/B570924.png)
![(6S,7AR)-6-amino-5-oxo-5,6,7,7a-tetrahydropyrrolo[2,1-b]thiazole-3-carboxylic acid](/img/structure/B570925.png)
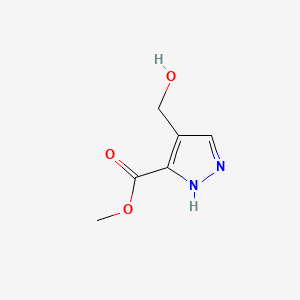

![2-Methyloxazolo[4,5-c]pyridin-7-amine](/img/structure/B570935.png)
